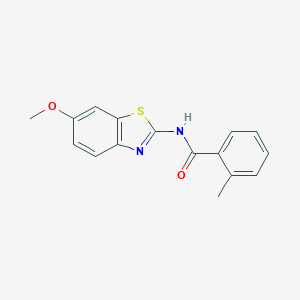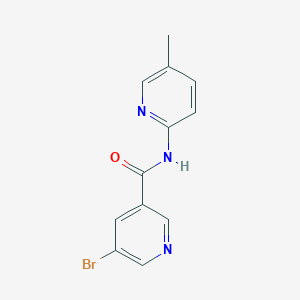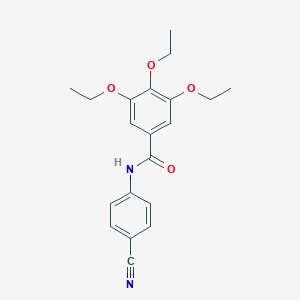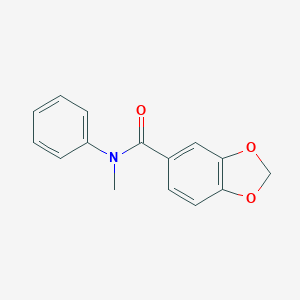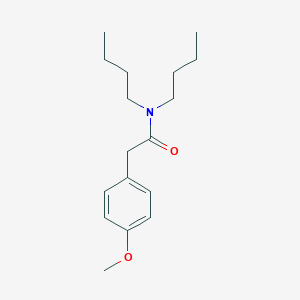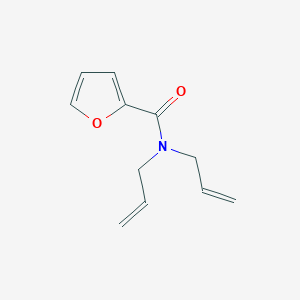![molecular formula C28H22N4O2 B263834 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)
5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile is a chemical compound that has attracted significant attention in scientific research. This compound is a member of the quinazoline family, which is known for its diverse biological activities. The unique structure of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile has made it a promising candidate for various applications in the field of medicinal chemistry.
作用機序
The exact mechanism of action of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile exhibits a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and block the growth of certain bacteria.
実験室実験の利点と制限
One of the main advantages of using 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile in lab experiments is its diverse biological activities. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for various applications in the field of medicinal chemistry. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for certain research groups.
将来の方向性
There are several future directions for the research of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile. One potential direction is the development of novel drugs based on the structure of this compound. Another direction is the investigation of the exact mechanism of action of this compound, which may provide insights into its diverse biological activities. Furthermore, the exploration of the potential applications of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile in other fields, such as materials science or environmental science, may also be of interest.
合成法
The synthesis of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile involves the reaction between 4-methylbenzaldehyde, furfural, and 2-aminobenzamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the resulting product is purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Furthermore, 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile has been investigated for its potential as a lead compound for the development of novel drugs.
特性
分子式 |
C28H22N4O2 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
5-amino-11-(furan-2-yl)-8-(4-methylphenyl)-9-oxo-8,10,11,12-tetrahydroquinolino[1,2-a]quinazoline-7-carbonitrile |
InChI |
InChI=1S/C28H22N4O2/c1-16-8-10-17(11-9-16)25-20(15-29)28-31-27(30)19-5-2-3-6-21(19)32(28)22-13-18(14-23(33)26(22)25)24-7-4-12-34-24/h2-12,18,25H,13-14H2,1H3,(H2,30,31) |
InChIキー |
YZDDHMRVSBDWOD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C3N=C(C4=CC=CC=C4N3C5=C2C(=O)CC(C5)C6=CC=CO6)N)C#N |
正規SMILES |
CC1=CC=C(C=C1)C2C(=C3N=C(C4=CC=CC=C4N3C5=C2C(=O)CC(C5)C6=CC=CO6)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
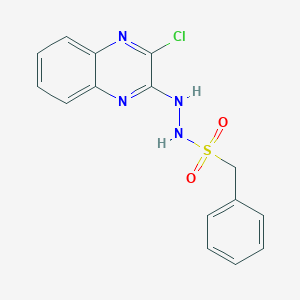
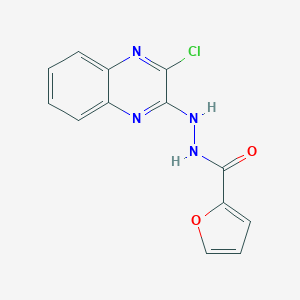
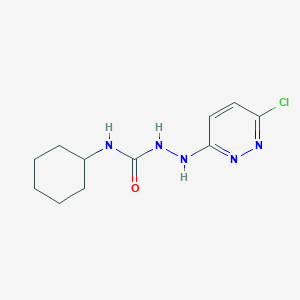
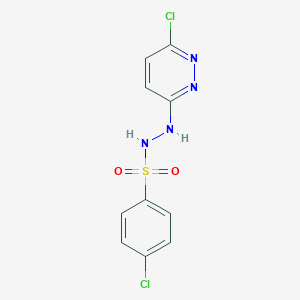
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
![methyl {[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetate](/img/structure/B263769.png)
